molecular formula C14H24IN B12606062 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide CAS No. 650607-26-4

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide

Cat. No.: B12606062
CAS No.: 650607-26-4
M. Wt: 333.25 g/mol
InChI Key: FMVGHHRGQYALQV-UHFFFAOYSA-M
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Description

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide is an organic compound that belongs to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the iodide ion makes this compound particularly interesting for applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 2-ethylhexyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium chloride or bromide.

Scientific Research Applications

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.

    Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. The iodide ion plays a crucial role in these interactions, enhancing the compound’s antimicrobial and catalytic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethylhexyl)-3-methylimidazolium iodide
  • 1-(2-Ethylhexyl)-3-methylpyrrolidinium iodide
  • 1-(2-Ethylhexyl)-3-methylpiperidinium iodide

Uniqueness

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide stands out due to its unique combination of a pyridine ring and an iodide ion. This structure imparts distinct physicochemical properties, such as high thermal stability and excellent solubility, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced catalytic activity and antimicrobial properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

650607-26-4

Molecular Formula

C14H24IN

Molecular Weight

333.25 g/mol

IUPAC Name

1-(2-ethylhexyl)-3-methylpyridin-1-ium;iodide

InChI

InChI=1S/C14H24N.HI/c1-4-6-9-14(5-2)12-15-10-7-8-13(3)11-15;/h7-8,10-11,14H,4-6,9,12H2,1-3H3;1H/q+1;/p-1

InChI Key

FMVGHHRGQYALQV-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+]1=CC=CC(=C1)C.[I-]

Origin of Product

United States

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